molecular formula C7H8O3S B1660940 Methyl 5-(mercaptomethyl)furan-2-carboxylate CAS No. 859303-93-8

Methyl 5-(mercaptomethyl)furan-2-carboxylate

Cat. No.: B1660940
CAS No.: 859303-93-8
M. Wt: 172.20
InChI Key: NYHJESIQWSVXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(mercaptomethyl)furan-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a carboxylic acid group at the 2-position, a mercaptomethyl group at the 5-position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(mercaptomethyl)furan-2-carboxylate typically involves the esterification of 2-furancarboxylic acid derivatives. One common method is the reaction of 2-furancarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The mercaptomethyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of bio-renewable feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(mercaptomethyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 5-(mercaptomethyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Methyl 5-(mercaptomethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid, 5-methyl-, methyl ester: Similar structure but lacks the mercaptomethyl group.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of a mercaptomethyl and a methyl ester group.

    5-Hydroxymethyl-2-furancarboxylic acid: Contains a hydroxymethyl group instead of a mercaptomethyl group.

Uniqueness

Methyl 5-(mercaptomethyl)furan-2-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-(sulfanylmethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-7(8)6-3-2-5(4-11)10-6/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHJESIQWSVXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259173
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859303-93-8
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859303-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(mercaptomethyl)furan-2-carboxylate
Reactant of Route 2
Methyl 5-(mercaptomethyl)furan-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(mercaptomethyl)furan-2-carboxylate
Reactant of Route 4
Methyl 5-(mercaptomethyl)furan-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(mercaptomethyl)furan-2-carboxylate
Reactant of Route 6
Methyl 5-(mercaptomethyl)furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.